3-Bromo-2-nitrobenzaldehyde
Overview
Description
Enantioselective Synthesis Analysis
The synthesis of 3-methyleneindan-1-ols from 2-bromobenzaldehydes has been achieved through a novel one-pot allylboration-Heck reaction. This method not only provides a general and efficient route for the synthesis of these compounds but also allows for high enantioselectivity and excellent yields when a chiral Brønsted acid catalyzed allylation is incorporated into the procedure .
Molecular Structure Analysis
Bromine substitution on benzaldehyde derivatives has been shown to significantly affect their structural and electronic properties. In the case of 2,3-dimethoxybenzaldehyde derivatives, bromine substitution leads to a decrease in certain intermolecular contacts such as H···H and C···H, while increasing H···Br and Br···Br interactions. This has implications for the crystalline arrangements of these compounds. Furthermore, the presence of the bromine atom enhances the nonlinear third-order susceptibility, indicating potential applications in nonlinear optical (NLO) materials .
Chemical Reactions Analysis
A variety of chemical reactions involving bromobenzaldehydes have been explored. For instance, 2-bromobenzaldehydes have been used as starting materials for the synthesis of 2H-3-nitrothiochromenes through a cascade reaction with sodium sulfide and β-nitrostyrenes, without the need for transition metal catalysts or additives . Additionally, a method for converting bromobenzaldehydes to hydroxybenzaldehydes has been developed, involving in situ protection of the aldehyde group, lithium-bromine exchange, and reaction with nitrobenzene . Moreover, 2-bromobenzaldehyde has been utilized in the palladium-catalyzed synthesis of 3-(alkylamino)isoindolin-1-ones via carbonylative cyclization with primary amines . Lastly, selective ortho-bromination of benzaldoximes, followed by rapid deprotection, has been used to synthesize substituted 2-bromobenzaldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzaldehyde derivatives are influenced by the presence of the bromine atom. As demonstrated in the study of 2,3-dimethoxybenzaldehyde derivatives, bromine substitution affects the kinetic stability and enhances the material's nonlinear optical properties. The order of kinetic stability was found to be 6-BRB < 5-BRB < 2,3-DMB, with the bromine atom contributing positively to the third-order nonlinear susceptibility . These properties are crucial for the potential application of these compounds in the field of NLO materials.
Scientific Research Applications
Synthesis Techniques and Conditions :
- The synthesis of 3-Nitrobenzaldehyde, a compound closely related to 3-Bromo-2-nitrobenzaldehyde, has been achieved from 3-nitrotoluene using a catalytic process. This synthesis involves bromination, hydration, and oxidation steps, yielding a high purity product (Lu Chun-xu, 2007).
Chemical Properties and Reactions :
- The compound (E)-3-Bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide, which is synthesized from 4-hydroxy-3-nitrobenzaldehyde and 3-bromobenzohydrazide, demonstrates significant chemical stability and forms distinct crystal structures. This highlights the utility of 3-Bromo-2-nitrobenzaldehyde derivatives in crystallography and molecular design (Guo-Biao Cao & Xiao-Ya Wang, 2009).
Molecular Structure Analysis :
- Quantum mechanical studies on molecules like 2-nitro- and 3-nitrobenzaldehydes, which are structurally related to 3-Bromo-2-nitrobenzaldehyde, have been conducted. These studies reveal insights into the noncoplanar conformations and intramolecular interactions in such compounds, enhancing our understanding of their chemical behavior (C. I. Sainz-Díaz, 2002).
Applications in Synthesis of Other Compounds :
- 3-Bromo-2-nitrobenzaldehyde derivatives are used in the synthesis of various compounds. For example, its derivatives have been employed in the preparation of enantiopure 2-C-glycosyl-3-nitrochromenes, showcasing its utility in synthesizing complex organic molecules (R. Soengas et al., 2013).
Catalysis and Chemical Reactions :
- The compound has been used in the catalytic preparation of dihydropyridines, highlighting its role in facilitating significant chemical reactions. This application is particularly relevant in pharmaceutical synthesis, where such catalysts can lead to the production of valuable medicinal compounds (Elizabeth Perozo-Rondón et al., 2006).
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZQBQQNIUAQAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610816 | |
Record name | 3-Bromo-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-nitrobenzaldehyde | |
CAS RN |
882772-99-8 | |
Record name | 3-Bromo-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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